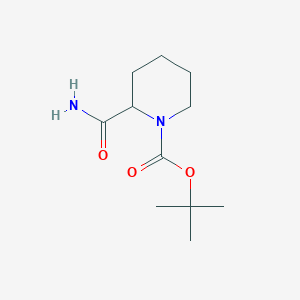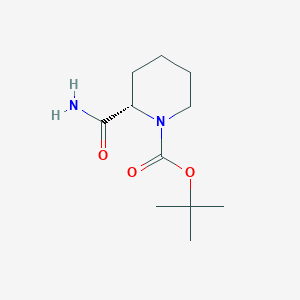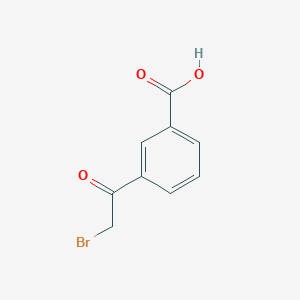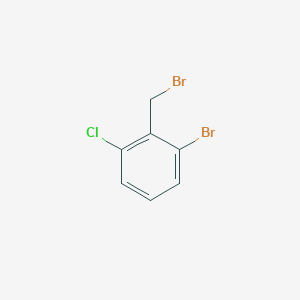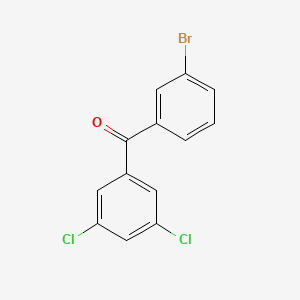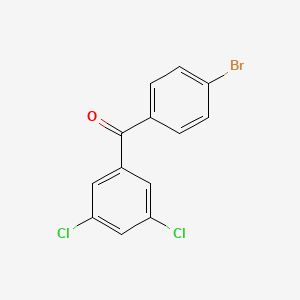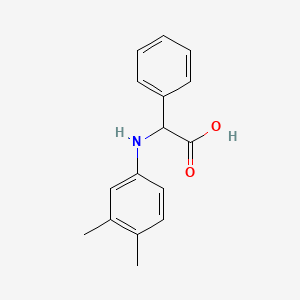
(3,4-Dimethylphenylamino)-phenylessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an organic compound that features a phenylacetic acid backbone with a (3,4-dimethyl-phenylamino) substituent
Wissenschaftliche Forschungsanwendungen
Chemistry: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, also known as Eltrombopag, is the thrombopoietin receptor (TPO-R) . This receptor plays a crucial role in the regulation of megakaryopoiesis and platelet production .
Mode of Action
Eltrombopag interacts with the transmembrane domain of the human TPO-R and initiates signaling cascades .
Biochemical Pathways
The compound’s action affects the JAK-STAT signaling pathway , which is crucial for many aspects of growth, survival, and differentiation of cells . Eltrombopag’s interaction with TPO-R activates this pathway, leading to the stimulation of megakaryocyte growth and platelet production .
Pharmacokinetics
Eltrombopag is an oral small molecule . After administration, there is a delay of 5 days before the platelet count rises and subsequently reaches a peak after 12–14 days . The pharmacokinetic parameters of eltrombopag indicate its bioavailability and its impact on the body .
Result of Action
The primary result of Eltrombopag’s action is an increase in platelet production . This is achieved through the stimulation of megakaryocyte growth and differentiation, leading to an increase in the number of platelets in the bloodstream .
Action Environment
The efficacy and stability of Eltrombopag can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug . Furthermore, genetic factors such as polymorphisms in the TPO-R could potentially influence the individual response to the drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid typically involves the reaction of 3,4-dimethylaniline with phenylacetic acid under specific conditions. One common method includes:
Diazotization: 3,4-dimethylaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with phenylacetic acid in the presence of a catalyst such as copper powder.
Hydrolysis: The resulting product is hydrolyzed to yield (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: The parent compound, which lacks the (3,4-dimethyl-phenylamino) substituent.
3,4-Dimethylaniline: The amine precursor used in the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.
N-Phenylglycine: Another related compound with a different substitution pattern.
Uniqueness: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (3,4-dimethyl-phenylamino) group enhances its reactivity and potential therapeutic applications compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylanilino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-8-9-14(10-12(11)2)17-15(16(18)19)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWPCRABGHIXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374409 |
Source


|
| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725252-91-5 |
Source


|
| Record name | α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)
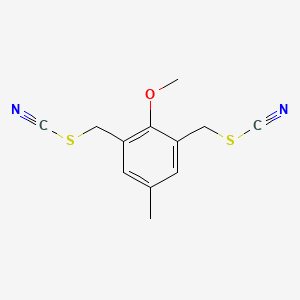

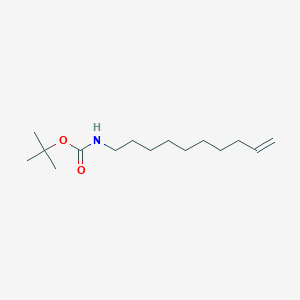
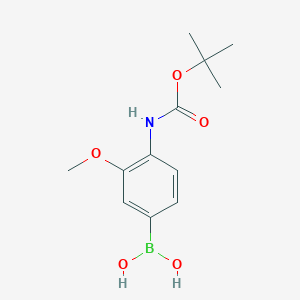
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
